AZD 4017

Catalog No.
S548855
CAS No.
1024033-43-9
M.F
C22H33N3O3S
M. Wt
419.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD 4017

CAS Number

1024033-43-9

Product Name

AZD 4017

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid

Molecular Formula

C22H33N3O3S

Molecular Weight

419.6 g/mol

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1

InChI Key

NCDZABJPWMBMIQ-INIZCTEOSA-N

SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1-(5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl)-3-piperidyl)acetic acid, AZD4017

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3

Isomeric SMILES

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3

Description

The exact mass of the compound {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid is 419.22426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Medicinal Chemistry:

  • The molecule possesses a piperidine ring, a common scaffold found in many biologically active compounds. Research could focus on understanding if AZD4017 binds to specific receptors or enzymes in the body, potentially leading to the development of new therapeutics .

Development of Selective Ligands:

  • The pyridinyl group present in AZD4017 can be further modified to explore its affinity for specific targets. This could involve synthesizing analogues of AZD4017 with varying substituents to assess their selectivity and potential biological activity .

Investigation of Biological Activity:

  • Studies could be designed to evaluate the in vitro and in vivo effects of AZD4017 on various cellular processes. This might involve assessing its potential for cytotoxicity, antiproliferative activity, or modulation of specific signaling pathways .

Role of Stereochemistry:

  • The molecule contains a stereocenter (designated as 3S). Research could explore how the stereochemistry of AZD4017 impacts its biological activity. This might involve synthesizing the (3R) enantiomer and comparing its properties to the (3S) form .

AZD 4017 is a synthetic organic compound recognized for its role as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for the interconversion of cortisone to cortisol, a process that significantly impacts glucose metabolism and fat accumulation. By inhibiting this enzyme, AZD 4017 aims to mitigate conditions associated with excessive cortisol levels, such as obesity and metabolic syndrome. The compound has shown promise in clinical trials, indicating its potential for therapeutic applications in metabolic disorders .

The exact mechanism by which AZD4017 promotes wound healing remains under investigation []. However, researchers hypothesize that it might be involved in stimulating cell proliferation, migration, and extracellular matrix deposition, all crucial processes for wound closure.

Primarily associated with its inhibition of 11β-HSD1. The compound binds to the active site of the enzyme, preventing the conversion of cortisone to cortisol. This action leads to a decrease in local cortisol levels, which can influence various metabolic pathways. The inhibition mechanism is reversible and selective, allowing for targeted therapeutic effects without widespread hormonal disruption .

The biological activity of AZD 4017 has been extensively studied in various contexts. It has demonstrated the ability to lower hepatic fat content in models of nonalcoholic fatty liver disease by reducing hepatic cortisol production. Additionally, AZD 4017 has been shown to have anti-inflammatory effects, potentially through the stimulation of heme oxygenase-1 in macrophages. These activities suggest that AZD 4017 may contribute positively to metabolic health by modulating glucocorticoid levels and inflammatory responses .

The synthesis of AZD 4017 involves several steps typical of pharmaceutical compound development. The process generally includes:

  • Initial Reaction: Starting with appropriate precursors, a series of reactions involving coupling agents and catalysts are employed.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels.
  • Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The exact synthetic route may vary depending on the specific starting materials used but typically follows established organic synthesis protocols .

AZD 4017 has potential applications primarily in treating metabolic disorders linked to dysregulated cortisol levels. Its use is being explored in:

  • Obesity Management: By reducing cortisol levels, it may help manage weight gain.
  • Nonalcoholic Fatty Liver Disease: Its ability to lower hepatic fat content makes it a candidate for treatment.
  • Metabolic Syndrome: As a modulator of glucose metabolism, it could be beneficial in broader metabolic health contexts .

Interaction studies involving AZD 4017 have focused on its pharmacokinetics and potential drug-drug interactions. Research indicates that AZD 4017 does not significantly alter the metabolism of commonly used medications, suggesting a favorable safety profile for concurrent use with other therapies. Additionally, studies have shown that it selectively inhibits the target enzyme without affecting other steroidogenic pathways, which minimizes side effects related to glucocorticoid activity .

AZD 4017 belongs to a class of compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1. Here are some similar compounds:

Compound NameMechanismUnique Features
BMS-823778Inhibitor of 11β-HSD1Developed as a clinical candidate with distinct structural features .
UI-1499Highly potent inhibitorNotable for its selectivity and oral bioavailability .
SKI2852Inhibitor of 11β-HSD1Features a unique pyrimidine structure enhancing potency .

Uniqueness: AZD 4017 is distinguished by its specific chemical structure which allows for reversible inhibition and reduced acyl glucuronide liability compared to other inhibitors. This characteristic may lead to fewer side effects and improved therapeutic outcomes in patients with metabolic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

419.22426310 g/mol

Monoisotopic Mass

419.22426310 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3JL137394Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1024033-43-9

Wikipedia

Azd-4017

Dates

Modify: 2023-08-15
1: Scott JS, deSchoolmeester J, Kilgour E, Mayers RM, Packer MJ, Hargreaves D, Gerhardt S, Ogg DJ, Rees A, Selmi N, Stocker A, Swales JG, Whittamore PR. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced  acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). J Med Chem. 2012 Nov 26;55(22):10136-47. doi: 10.1021/jm301252n. Epub 2012 Nov 7. PubMed PMID: 23088558.

Explore Compound Types